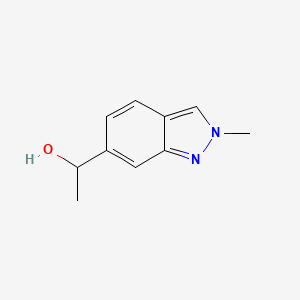

1-(2-Methyl-2H-indazol-6-yl)ethanol

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(2-methylindazol-6-yl)ethanol |

InChI |

InChI=1S/C10H12N2O/c1-7(13)8-3-4-9-6-12(2)11-10(9)5-8/h3-7,13H,1-2H3 |

InChI Key |

KHUQUHLCOVWWQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=NN(C=C2C=C1)C)O |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Starting Materials and Intermediates

General Synthetic Strategy

The preparation involves several key transformations:

- Reduction of nitro groups to amines on the indazole ring

- Introduction of the hydroxyethyl side chain via nucleophilic substitution or reduction of carbonyl precursors

- Protection/deprotection steps and purification by crystallization or chromatography

Detailed Preparation Methods

Reduction of Nitroindazole to Aminoindazole

A common initial step is the catalytic hydrogenation of 2,3-dimethyl-6-nitro-2H-indazole to yield 2,3-dimethyl-2H-indazol-6-amine. This is typically performed using Raney nickel catalyst under hydrogen pressure (3.5–4.0 kg/cm²) in methanol at room temperature (25–30°C) for 5 hours.

Functionalization to Introduce the Hydroxyethyl Group

The hydroxyethyl side chain can be introduced through various routes, including:

- Reduction of a corresponding ketone or aldehyde precursor on the indazole ring using reducing agents such as sodium borohydride or catalytic hydrogenation.

- Alkylation of the aminoindazole with ethylene oxide or halohydrins under basic conditions.

One documented method involves treatment of the aminoindazole with ethyl 2-bromoacetate in the presence of sodium phosphate and sodium iodide in acetonitrile under reflux for 12 hours to form an ester intermediate. This ester is then subjected to hydrolysis and reduction steps to yield the hydroxyethyl derivative.

Hydrolysis and Acidification

The ester intermediates are hydrolyzed using potassium hydroxide in ethanol at 60°C for 1 hour. The reaction mixture is then acidified to pH 2 with 2N hydrochloric acid to precipitate the hydroxy acid derivatives, which are isolated by filtration and vacuum drying.

Purification and Crystallization

Recrystallization from ethanol or other suitable solvents is commonly employed to purify intermediates and final products. For example, the aminoindazole hydrochloride salt is recrystallized from ethanol to yield a white solid with a melting point around 160–162°C.

Table 2: Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitro reduction | Raney Ni, H₂ (3.5–4.0 kg/cm²), MeOH | 25–30°C | 5 hours | 82–95 | Filtration and solvent removal |

| Alkylation with ethyl 2-bromoacetate | Na₂HPO₄, NaI, CH₃CN, reflux | Reflux (~80°C) | 12 hours | Not specified | Forms ester intermediate |

| Ester hydrolysis | KOH in ethanol | 60°C | 1 hour | Not specified | Followed by acidification to pH 2 |

| Crystallization | Ethanol | Room temperature | Variable | 65–70 | Purification of aminoindazole salts |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of intermediates and final products, showing characteristic signals for methyl groups, aromatic protons, and hydroxyethyl side chains.

- Mass spectrometry (ESI-MS) data support molecular weights consistent with expected compounds (e.g., m/z 149.11 for aminoindazole hydrochloride).

- Melting points of purified compounds provide additional confirmation of purity and identity.

Alternative Synthetic Routes and Considerations

- Some synthetic routes employ palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl substituents on the indazole core, which can precede side-chain functionalization.

- Protection strategies may be necessary for amino or hydroxy groups during multistep synthesis to prevent side reactions.

- Reaction scale-up considerations include solvent recovery, catalyst recycling, and control of reaction exotherms, as documented in patent literature.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2H-indazol-6-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methyl group or other positions on the indazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 1-(2-Methyl-2H-indazol-6-yl)acetaldehyde or 1-(2-Methyl-2H-indazol-6-yl)acetic acid.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2H-indazol-6-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The following table summarizes key structural and functional differences between 1-(2-Methyl-2H-indazol-6-yl)ethanol and related compounds:

Key Comparative Analysis

Core Heterocycle Differences

- Indazole vs. Benzimidazole: Indazole derivatives (e.g., 1-(2-Methyl-2H-indazol-6-yl)ethanol) exhibit distinct electronic properties compared to benzimidazole analogs due to the fused benzene-pyrazole ring system. This affects their binding affinity in kinase targets. Benzimidazoles (e.g., compounds in ) are more commonly used in antimicrobial agents due to their planar structure and hydrogen-bonding capabilities.

- Imidazole Derivatives: Compounds like 2-(5-Nitro-1H-imidazol-1-yl)ethanol and nitroimidazole-arylethanols prioritize nitro groups for redox-activated biological activity (e.g., antiparasitic effects), unlike the methyl-substituted indazole ethanol.

Functional Group Impact

- Ethanol vs. Ethanolamine: The presence of an ethanolamine group in benzimidazole derivatives (e.g., ) enhances solubility and interaction with polar biological targets, whereas the ethanol group in the target compound may limit solubility but improve metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.